molecular formula C9H19N3OSi B12289566 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Katalognummer: B12289566
Molekulargewicht: 213.35 g/mol
InChI-Schlüssel: INUSYOSNFPYBRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with a trimethylsilyl-ethoxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine typically involves the reaction of 2-(Trimethylsilyl)ethoxymethyl chloride with a suitable pyrazole derivative. The reaction is usually carried out in the presence of a base such as sodium hydride in an inert atmosphere to prevent moisture from interfering with the reaction . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like sodium hydride, oxidizing agents, and reducing agents. The reactions are typically carried out in organic solvents such as THF and DMF under inert atmospheres to prevent moisture and oxygen from affecting the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cyclization reactions can produce more complex heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The trimethylsilyl group can influence the compound’s reactivity and stability, affecting its interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the trimethylsilyl-ethoxymethyl group can enhance the compound’s stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis .

Eigenschaften

Molekularformel

C9H19N3OSi

Molekulargewicht

213.35 g/mol

IUPAC-Name

1-(2-trimethylsilylethoxymethyl)pyrazol-4-amine

InChI

InChI=1S/C9H19N3OSi/c1-14(2,3)5-4-13-8-12-7-9(10)6-11-12/h6-7H,4-5,8,10H2,1-3H3

InChI-Schlüssel

INUSYOSNFPYBRF-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)CCOCN1C=C(C=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.